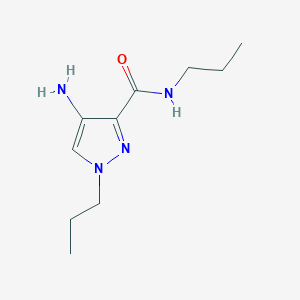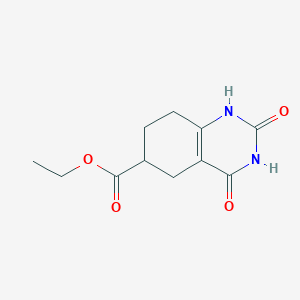
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate
Vue d'ensemble
Description
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a chemical compound with the molecular formula C9H10N2O4 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a white to yellow solid . The molecular weight of the compound is 210.19 .Applications De Recherche Scientifique
Antimicrobial Agents
Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative of the subject compound, has been synthesized and tested for antimicrobial activity. It exhibited significant to moderate antimicrobial effectiveness against various bacteria and fungi (Abdel-Mohsen, 2014).
Photochemistry Applications
In photochemistry, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used in ethanol to synthesize ethyl 6b-substituted 1-cyano-1,1a.2,6b-tetrahydrocycloprop[b]indole-2-carboxylates, demonstrating the utility of the compound in photochemical reactions (Ikeda et al., 1977).
Central Nervous System Research
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate and its derivatives have been synthesized and shown to affect the central nervous system in mice, indicating potential research applications in neuroscience (Hung et al., 1985).
Synthesis of Tetrahydroquinoline Derivatives
The compound has been used in the synthesis of tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids, showing its versatility in synthetic organic chemistry (Bombarda et al., 1992).
Antiallergy Research
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, has been developed as a new prototype with oral antiallergy activity, indicating its potential use in allergy research and treatment (Althuis et al., 1979).
Alzheimer's Disease Research
In the context of Alzheimer's disease research, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates were synthesized and tested for their anticholinesterase activities, which is a key area in Alzheimer's disease therapeutics (Mermer et al., 2018).
Anti-Cancer Research
A new derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Orientations Futures
Quinazolinones and quinazolines, which are structurally similar to Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate, have been the focus of significant research due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities .
Propriétés
IUPAC Name |
ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILPGXGGYZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)
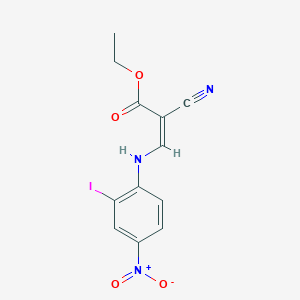

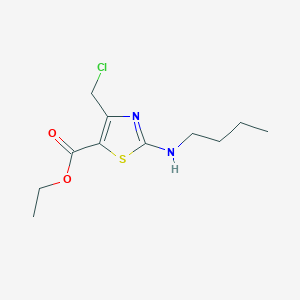

![N-(2-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2641573.png)
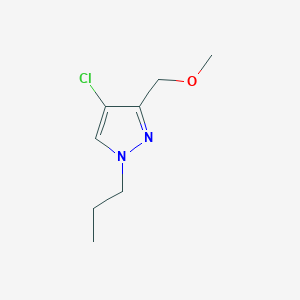
![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)
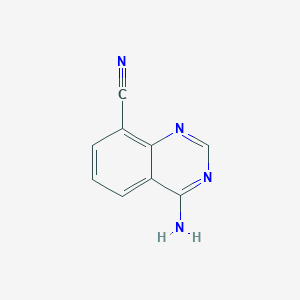
![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)
